Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-fluorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZNEFRVGUWAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Fluoro 4 Fluorosulfonyl Benzoate
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.orgyoutube.com This method is advantageous as it can directly replace a C-H bond with a C-F bond. However, the benzoate (B1203000) ring is electron-deficient, making direct electrophilic aromatic substitution challenging. Despite this, powerful electrophilic fluorinating agents have been developed that can fluorinate even deactivated aromatic systems.
Common reagents for this transformation are typically N-F compounds, which are more stable and safer to handle than elemental fluorine. wikipedia.org These reagents function by delivering an electrophilic fluorine atom to a carbon-centered nucleophile. wikipedia.org Key examples include Selectfluor and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com The reactivity of these agents makes them capable of fluorinating a wide range of substrates, including electron-rich aromatics, enol ethers, and carbanions. wikipedia.orgnih.gov While direct C-H fluorination of a simple methyl benzoate ring would be difficult and likely result in a mixture of isomers, the presence of directing groups can enhance regioselectivity. researchgate.net
| Reagent Name | Abbreviation | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly versatile, stable, crystalline solid, and widely used in various catalytic processes. mdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-fluorosulfonimide for fluorinating a range of nucleophiles. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral and relatively weak fluorinating agent synthesized from the corresponding disulfonic acid. wikipedia.org |
Nucleophilic Fluorination Routes
Nucleophilic fluorination is a more common and often more reliable strategy for synthesizing aryl fluorides, particularly for electron-deficient rings like benzoates. This approach typically involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride.
Balz-Schiemann Reaction
A classic and robust method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgnih.gov This reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgresearchgate.net To synthesize the target molecule, a precursor such as methyl 2-amino-4-(fluorosulfonyl)benzoate or methyl 4-amino-2-fluorobenzoate would be required. The process involves two main steps:
Diazotization: The aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, typically tetrafluoroboric acid (HBF4), to form the aryl diazonium tetrafluoroborate salt. wikipedia.orgresearchgate.net
Fluorodediazoniation: The isolated diazonium salt is then gently heated, causing it to decompose and release nitrogen gas, boron trifluoride, and the desired aryl fluoride. wikipedia.org
Modifications to the classic Balz-Schiemann reaction have been developed to improve yields and safety, such as using alternative counterions like hexafluorophosphates (PF6−) or conducting the reaction in a one-pot process in an organic medium to avoid the isolation of potentially hazardous diazonium salts. wikipedia.orgresearchgate.net
Halogen-Exchange (Halex) Fluorination
Another powerful nucleophilic method is the halogen-exchange (Halex) reaction, where a halogen atom (typically chlorine or bromine) on the aromatic ring is replaced by fluorine. google.comresearchgate.net This transformation is facilitated by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. acsgcipr.org
For unactivated aryl halides, which are resistant to direct nucleophilic aromatic substitution (SNAr), the reaction often requires a transition-metal catalyst. nih.gov Palladium- and copper-based catalytic systems have proven effective for the fluorination of a broad range of aryl bromides and iodides that are not activated towards direct substitution. nih.govacs.orgacs.org The success of these reactions often depends on the choice of ligand, fluoride source (e.g., AgF, KF), and reaction conditions. nih.govacs.org A plausible precursor for the synthesis of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate via this route would be Methyl 2-chloro-4-(fluorosulfonyl)benzoate.
| Method | Typical Substrate | Reagents & Conditions | Reference |
|---|---|---|---|
| Balz-Schiemann Reaction | Aromatic Amine | 1. NaNO₂, HBF₄; 2. Heat | wikipedia.org |
| One-Pot Diazotization/Fluorination | Aniline | tert-Butyl nitrite, BF₃·OEt₂, organic solvent | researchgate.net |
| Pd-Catalyzed Halex | Aryl Bromide/Iodide | Pd catalyst, ligand, AgF, KF, 2-MeTHF, 14h | acs.org |
| Cu-Catalyzed Halex | Aryl Halide | Cu(I) catalyst, F⁻ source (e.g., AgF, KF), CH₃CN, room temp | acs.org |
Reactivity and Reaction Mechanisms of Methyl 2 Fluoro 4 Fluorosulfonyl Benzoate
Reactions Involving the Fluorosulfonyl Group (–SO₂F)
The fluorosulfonyl group is a robust and highly useful functional group in organic synthesis. Aryl sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, particularly in their resistance to hydrolysis. theballlab.com The strong sulfur-fluorine bond, approximately 40 kcal/mol stronger than a sulfur-chlorine bond, contributes to this stability. theballlab.com However, the electrophilic nature of the sulfur(VI) center allows for a range of reactions, especially with nucleophiles, often requiring specific activation.
Nucleophilic Substitution at Sulfur (Sₙ2-type reactions at sulfur)
Nucleophilic substitution at the tetracoordinate sulfur atom of the fluorosulfonyl group is a key reaction pathway. These reactions generally proceed through a bimolecular nucleophilic substitution mechanism (Sₙ2-type). The attack of a nucleophile on the electrophilic sulfur atom leads to a transition state, followed by the displacement of the fluoride (B91410) ion, which is a competent leaving group.
The rate of these reactions is influenced by the nature of the nucleophile and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the ortho-fluorine and para-methyl ester on the benzene (B151609) ring of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Common nucleophiles include amines, alkoxides, and phenoxides. For instance, reaction with an alcohol (R'OH) in the presence of a base yields a sulfonate ester.
Table 1: Examples of Nucleophilic Substitution Reactions at the Fluorosulfonyl Group
| Nucleophile (Nu⁻) | Product Type | General Equation |
|---|---|---|
| Amine (R₂NH) | Sulfonamide | Ar-SO₂F + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺F⁻ |
| Alkoxide (R'O⁻) | Sulfonate Ester | Ar-SO₂F + R'O⁻ → Ar-SO₂OR' + F⁻ |
| Phenoxide (Ar'O⁻) | Sulfonate Ester | Ar-SO₂F + Ar'O⁻ → Ar-SO₂OAr' + F⁻ |
Note: Ar represents the 2-fluoro-4-(methoxycarbonyl)phenyl group.
Hydrolysis and Formation of Sulfonic Acids
While sulfonyl fluorides are known for their relative hydrolytic stability compared to other sulfonyl halides, they can be hydrolyzed to the corresponding sulfonic acids under forced conditions, such as treatment with strong acids or bases at elevated temperatures. wikipedia.orgacs.org The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a sulfonic acid or its conjugate base. pdx.edugoogle.com
The process begins with the attack of a water molecule on the sulfur center, followed by deprotonation and elimination of the fluoride ion to yield the sulfonic acid. This transformation is crucial for applications where the highly acidic and water-soluble sulfo group is desired, for example, in the synthesis of ion-exchange resins or water-soluble dyes.
Formation of Sulfonamides and Sulfonates
The reaction of sulfonyl fluorides with primary or secondary amines is a common and important method for the synthesis of sulfonamides, a structural motif prevalent in many pharmaceuticals. theballlab.comucl.ac.uk Due to the stability of the S-F bond, these reactions often require activation. theballlab.com For example, Lewis acids such as calcium triflimide [Ca(NTf₂)₂] have been shown to activate the sulfonyl fluoride group, facilitating its reaction with a wide array of amines under mild conditions. theballlab.com
Similarly, reaction with alcohols or phenols (in the form of their corresponding alkoxides or phenoxides) yields sulfonate esters. These esters are themselves useful intermediates in organic synthesis, for example, as leaving groups in cross-coupling reactions. rsc.orgresearchgate.netrsc.org
SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry
The fluorosulfonyl group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. nih.govchemrxiv.org SuFEx reactions are characterized by the reliable and specific formation of S(VI)-N, S(VI)-O, or S(VI)-C bonds from a sulfonyl fluoride and a suitable nucleophile, often a silylated amine or alcohol. Aryl sulfonyl fluorides like this compound are ideal electrophilic partners in SuFEx reactions due to their stability and predictable reactivity. rsc.orgrsc.org They remain inert to many common reagents and reaction conditions, only reacting with specific nucleophiles, often under catalysis, to form robust sulfonyl linkages. nih.gov This chemoselectivity allows for their use in complex molecular environments, including the modification of biomolecules. chemrxiv.org
Reductive Cleavage and Transformations
The sulfonyl group can be removed through reductive cleavage, although this is a challenging transformation due to the stability of the C-S and S-F bonds. strath.ac.uk Methods for the reductive cleavage of sulfones and sulfonamides, often employing strong reducing agents or specific catalytic systems, can sometimes be adapted for sulfonyl fluorides. strath.ac.ukresearchgate.net These reactions can proceed via single-electron transfer (SET) mechanisms. strath.ac.uk For instance, electrochemical methods have been developed for the reductive C–O bond cleavage of aryl triflates, which can be conceptually similar to transformations involving sulfonyl groups. nih.gov Such cleavage would transform the fluorosulfonyl group into a thiol or lead to desulfonylation, replacing the –SO₂F group with a hydrogen atom, providing a route to modify the aromatic core after the sulfonyl group has served its synthetic purpose.
Reactivity of the Methyl Ester Group (–CO₂CH₃)
The methyl ester group (–CO₂CH₃) is another key reactive site in this compound. Its reactivity is typical of aromatic esters but is significantly influenced by the electronic effects of the ring substituents.
The primary reactions of the methyl ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. numberanalytics.com The strong electron-withdrawing effects of the ortho-fluorine and para-fluorosulfonyl groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. libretexts.org This enhanced reactivity means that hydrolysis can often proceed under milder conditions than for esters with electron-donating substituents.
Aminolysis/Amidation: Reaction with amines leads to the formation of amides. This reaction is also accelerated by the electron-withdrawing substituents on the aromatic ring.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.
Reduction: The ester can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The interplay between the reactivity of the fluorosulfonyl group and the methyl ester group allows for selective transformations. For example, the greater stability of the sulfonyl fluoride allows for many reactions to be carried out on the ester group without affecting the –SO₂F moiety. Conversely, the specific activation required for many reactions of the fluorosulfonyl group allows it to be modified while leaving the ester intact.
Table 2: Common Reactions of the Methyl Ester Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Basic Hydrolysis | NaOH, H₂O | Carboxylate (–COO⁻) |
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (–COOH) |
| Amidation | R₂NH | Amide (–CONR₂) |
| Reduction | LiAlH₄ | Primary Alcohol (–CH₂OH) |
Hydrolysis to Carboxylic Acid
The ester functional group in this compound is susceptible to hydrolysis, yielding 2-fluoro-4-(fluorosulfonyl)benzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion leads to the formation of the carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid. The presence of the electron-withdrawing fluoro and fluorosulfonyl groups on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). researchgate.netquora.comlibretexts.org
Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. In this case, the carbonyl oxygen is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. quora.comlibretexts.org High temperatures can facilitate the hydrolysis of substituted methyl benzoates. psu.edu
Table 1: Predicted Conditions for Hydrolysis of this compound
| Catalyst | Reagents | Expected Product |
| Base | 1. NaOH (aq) 2. H3O+ | 2-fluoro-4-(fluorosulfonyl)benzoic acid |
| Acid | H3O+, heat | 2-fluoro-4-(fluorosulfonyl)benzoic acid |
Transesterification Reactions
This compound can undergo transesterification in the presence of an alcohol and a catalyst, which can be either an acid or a base. This reaction involves the exchange of the methyl group of the ester with the alkyl group of the reacting alcohol. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 2-fluoro-4-(fluorosulfonyl)benzoate and methanol.
The mechanism is analogous to that of hydrolysis. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. In base-catalyzed transesterification, an alkoxide, generated by the reaction of the alcohol with the base, serves as the nucleophile. ucla.eduresearchgate.net The equilibrium nature of the reaction often requires using the reacting alcohol as the solvent to drive the reaction to completion. ucla.edu The electron-withdrawing substituents on the benzene ring are anticipated to facilitate this reaction.
Amidation and Other Carboxylic Acid Derivative Formations
Amides can be synthesized from this compound through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed. The strong electron-withdrawing nature of the substituents on the aromatic ring should make the ester more susceptible to nucleophilic attack by the amine. rsc.orgnih.govresearchgate.netresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol.
Other carboxylic acid derivatives can also be formed. For example, reaction with a carboxylate salt could potentially lead to the formation of an acid anhydride, although this is a less common transformation for esters.
Table 2: Predicted Amidation Reactions of this compound
| Reagent | Product |
| Ammonia (NH3) | 2-fluoro-4-(fluorosulfonyl)benzamide |
| Primary Amine (R-NH2) | N-alkyl-2-fluoro-4-(fluorosulfonyl)benzamide |
| Secondary Amine (R2NH) | N,N-dialkyl-2-fluoro-4-(fluorosulfonyl)benzamide |
Reduction to Alcohol
The methyl ester group of this compound can be reduced to a primary alcohol, (2-fluoro-4-(fluorosulfonyl)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) is generally not reactive enough to reduce esters unless specific activators are used. ias.ac.intandfonline.comorganic-chemistry.orgorganic-chemistry.org
The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. It is important to note that the fluorosulfonyl group might also be susceptible to reduction depending on the reaction conditions and the specific reducing agent employed.
Transformations of the Fluoro-Substituted Aromatic Ring
The aromatic ring of this compound is activated towards certain types of reactions and deactivated towards others due to the electronic effects of its substituents.
Nucleophilic Aromatic Substitution (SNAr) Activated by Fluorine and Sulfonyl Groups
The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the ortho-fluoro and para-fluorosulfonyl groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one of the ring substituents, typically the fluorine atom.
The presence of the strongly electron-withdrawing fluorosulfonyl group in the para position is crucial for activating the ring towards nucleophilic attack and for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The fluorine atom at the 2-position further enhances this activation. Fluorine is a good leaving group in SNAr reactions, in part because its high electronegativity helps to activate the ring for the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.comnih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the fluorine atom.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The fluorosulfonyl group (–SO₂F) on the aromatic ring can act as a leaving group in various palladium-catalyzed cross-coupling reactions. Aryl fluorosulfonates have emerged as effective alternatives to aryl halides and triflates in these transformations. researchgate.netrsc.orgnih.govscispace.com
Suzuki-Miyaura Coupling: The fluorosulfonyl group can be replaced by an aryl, heteroaryl, or vinyl group through a Suzuki-Miyaura coupling reaction. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester). nsf.govresearchgate.netacs.orgnih.govacs.org This allows for the formation of a new carbon-carbon bond at the 4-position of the benzoate ring.
Heck Coupling: While less common for aryl fluorosulfonates than for aryl halides, Heck coupling reactions with alkenes are also conceivable. rsc.orgnih.govmdpi.com This would result in the formation of a substituted alkene at the 4-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.orgnih.govscispace.comresearchgate.netnih.gov This would introduce an alkynyl substituent at the 4-position of the aromatic ring.
Table 3: Predicted Cross-Coupling Reactions at the Fluorosulfonyl Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl or vinyl derivative |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
Electrophilic Aromatic Substitution (Deactivation and Directing Effects)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the outcome of such reactions on a substituted benzene ring is determined by the cumulative activating or deactivating and directing effects of the substituents present.
Deactivating Effects:
All three substituents on the this compound ring are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. This deactivation stems from their ability to reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.
Fluorosulfonyl Group (-SO₂F): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms, which pull electron density from the ring through both inductive and resonance effects.
Methyl Ester Group (-COOCH₃): The carbonyl group within the ester is strongly electron-withdrawing via resonance, pulling electron density out of the aromatic ring.
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. While it can donate a lone pair of electrons through resonance (a π-donating effect), its inductive effect is significantly stronger, resulting in a net deactivation of the ring.
The presence of these three deactivating groups renders this compound significantly less reactive than benzene in electrophilic aromatic substitution reactions.
Directing Effects:
The position at which an incoming electrophile will attack the benzene ring is also dictated by the existing substituents.
Fluorosulfonyl Group (-SO₂F) and Methyl Ester Group (-COOCH₃): Both of these groups are meta-directors. Their strong electron-withdrawing resonance effects destabilize the positively charged intermediate (the sigma complex or Wheland intermediate) that would be formed during ortho or para attack to a greater extent than the intermediate formed during meta attack.
Fluorine Atom (-F): Halogens, including fluorine, are an exception to the general trend. Despite being deactivating, they are ortho, para-directors. This is because the lone pairs on the fluorine atom can be donated to the ring through resonance, which helps to stabilize the positive charge of the sigma complex, particularly when the attack is at the ortho or para positions.
In this compound, the directing effects of the three substituents must be considered in concert. The fluorine atom at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The fluorosulfonyl group at position 4 directs to its meta positions (positions 3 and 5). The methyl ester group at position 1 directs to its meta positions (positions 3 and 5).
Therefore, all three substituents direct incoming electrophiles to positions 3 and 5. This convergence of directing effects strongly suggests that electrophilic substitution on this compound will occur predominantly at these two positions.
Predicted Reactivity and Regioselectivity:
| Position | Influence of Substituents | Predicted Outcome |
| 3 | Ortho to -F (activating by resonance), Meta to -SO₂F (directing), Meta to -COOCH₃ (directing) | Favorable for substitution |
| 5 | Para to -F (activating by resonance), Meta to -SO₂F (directing), Meta to -COOCH₃ (directing) | Favorable for substitution |
| 6 | Ortho to -COOCH₃ (deactivated), Meta to -F (deactivated) | Unfavorable for substitution |
Mechanistic Studies and Reaction Pathway Elucidation
Detailed mechanistic studies, including kinetic investigations, isotope labeling experiments, and the characterization of reaction intermediates, are crucial for a comprehensive understanding of a compound's reactivity. However, a thorough search of the scientific literature reveals a notable absence of such specific studies for this compound. The following sections outline the general principles of how such studies would be applied to elucidate its reaction mechanisms.
Isotope Labeling Experiments
Isotope labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. In the context of electrophilic aromatic substitution on this compound, one could, for example, replace one of the hydrogen atoms at the predicted reactive sites (positions 3 or 5) with its heavier isotope, deuterium (B1214612) (D). By comparing the rate of reaction of the deuterated compound with the non-deuterated compound, the kinetic isotope effect (KIE) could be determined. A significant KIE would suggest that the breaking of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. Conversely, the absence of a significant KIE would indicate that the initial attack of the electrophile to form the sigma complex is the rate-determining step.
Characterization of Reaction Intermediates
The key intermediate in electrophilic aromatic substitution is the sigma complex, also known as the Wheland intermediate or arenium ion. This is a carbocationic species where the aromaticity of the ring is temporarily disrupted. For this compound, the attack of an electrophile at positions 3 or 5 would lead to the formation of distinct sigma complexes.
Direct observation and characterization of these intermediates are often challenging due to their high reactivity and short lifetimes. However, under specific conditions, such as in superacid media at low temperatures, these intermediates can be stabilized and studied using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR spectrum of the stabilized sigma complex would provide valuable information about the distribution of the positive charge within the ring, confirming the electronic effects of the substituents and the proposed reaction pathway.
Applications in Advanced Organic Synthesis
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate as a Key Synthetic Building Block
The strategic positioning of three different functional groups on the benzene (B151609) ring makes this compound a highly valuable precursor for a variety of complex chemical structures. youtube.comtandfonline.com
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic properties. sigmaaldrich.com this compound serves as an excellent starting material for the synthesis of diverse fluorinated aromatic scaffolds. The presence of the fluorine atom can direct further substitutions on the aromatic ring and can be a key feature in the final target molecule. The interplay between the ortho-fluoro and para-fluorosulfonyl groups influences the reactivity of the aromatic ring, allowing for selective transformations.
Interactive Data Table: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Transformations |
| Methyl Ester | 1 | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |
| Fluorine | 2 | Nucleophilic aromatic substitution (under forcing conditions) |
| Fluorosulfonyl | 4 | Nucleophilic substitution with amines, phenols, etc. (SuFEx) |
The differential reactivity of the three functional groups in this compound allows for sequential and orthogonal chemical modifications, which is a cornerstone of diversification strategies in drug discovery and materials science. For instance, the highly reactive fluorosulfonyl group can be selectively targeted under mild conditions, leaving the methyl ester and the fluoro substituent intact for subsequent transformations. This enables the generation of a library of compounds from a single, advanced intermediate.
Reagent in Functionalization Chemistry
Beyond its role as a scaffold, this compound can also be utilized as a reagent to introduce specific functionalities into other molecules.
This compound is an ideal reagent for introducing a 2-fluoro-4-carbomethoxy-phenylsulfonyl moiety into a target molecule. The sulfonyl fluoride (B91410) group is a robust and versatile functional group that has gained prominence with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgresearchgate.net This "click" reaction allows for the efficient and reliable formation of strong covalent bonds with a variety of nucleophiles under mild conditions. rhhz.net The resulting sulfonamides or sulfonate esters are often found in biologically active compounds. researchgate.net
Interactive Data Table: SuFEx Reactions with Analagous Aryl Sulfonyl Fluorides
| Nucleophile | Product | Reaction Conditions | Reference |
| Primary Amine | Sulfonamide | Base catalyst, ambient temperature | rhhz.net |
| Phenol | Sulfonate Ester | Base catalyst, ambient temperature | rhhz.net |
| Silyl Ether | Sulfonate Ester | Fluoride source, ambient temperature | rhhz.net |
The reactivity of the functional groups in this compound can be harnessed for the construction of heterocyclic systems. researchgate.net For example, the methyl ester can be converted to a hydrazide, which can then undergo cyclization reactions. The fluorosulfonyl group can also participate in cyclization reactions, for example, by reacting with a difunctional nucleophile to form a sulfur-containing heterocycle. The ortho-fluoro atom can influence the regioselectivity of these cyclization reactions.
Contributions to New Synthetic Methodologies
The unique reactivity of the sulfonyl fluoride group has led to the development of new synthetic methodologies, and this compound is a prime candidate for application in these emerging areas. rsc.orgresearchgate.net The development of radical fluorosulfonylation reactions has expanded the toolkit for creating C-SO2F bonds. researchgate.netnih.gov While not directly a radical precursor, the study of compounds like this compound contributes to the understanding of the stability and reactivity of the sulfonyl fluoride group, which is crucial for the design of new reagents and reactions. researchgate.netnih.gov The stability of the S-F bond, in contrast to other sulfonyl halides, makes it particularly suitable for multi-step syntheses where robust functional groups are required. nih.govmdpi.com
Development of Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of the first reaction becomes the substrate for the next. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. The reactivity of the fluorosulfonyl group in this compound can be harnessed to initiate or participate in cascade sequences.
The fluorosulfonyl moiety is an excellent leaving group, comparable in reactivity to triflates, and is known to participate in various transition-metal-catalyzed cross-coupling reactions. rsc.orgscispace.comresearchgate.netnih.govrsc.org This reactivity can be the entry point for a cascade sequence. For instance, a palladium-catalyzed cross-coupling reaction at the C4 position could be followed by an intramolecular cyclization or another bond-forming event.
One hypothetical cascade could involve an initial Suzuki-Miyaura coupling of this compound with a suitably functionalized boronic acid. The resulting biaryl intermediate could then undergo an intramolecular cyclization, facilitated by the ortho-fluoro and methyl ester substituents, to generate complex heterocyclic scaffolds. The fluorine atom, with its high electronegativity, can influence the electron density of the aromatic ring, potentially modulating the reactivity and selectivity of the subsequent cyclization step. researchgate.net
Research into cascade reactions involving sulfonyl-containing compounds has demonstrated the feasibility of such sequences. For example, cascade reactions involving sulfonylation and cycloaddition have been developed for the synthesis of complex heterocyclic systems. smolecule.comnih.govnih.gov While direct examples with this compound are not yet prevalent in the literature, the principles established with other sulfonyl compounds suggest a promising avenue for future research.
Table 1: Hypothetical Cascade Reaction Involving this compound
| Entry | Boronic Acid | Catalyst | Base | Solvent | Potential Product |
| 1 | 2-formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Dibenzofuran derivative |
| 2 | 2-aminophenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | Carbazole derivative |
| 3 | 2-hydroxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | Dibenzofuran derivative |
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their efficiency and ability to generate molecular diversity. The distinct functional groups of this compound—the reactive fluorosulfonyl group, the methyl ester, and the substituted aromatic ring—make it an attractive substrate for the design of novel MCRs.
The fluorosulfonyl group can serve as a versatile handle for introducing one component of the reaction via cross-coupling. For example, a three-component reaction could be envisioned where this compound, a boronic acid, and an alkyne are brought together in the presence of a palladium catalyst. Such a reaction would result in the formation of a highly substituted and complex aromatic structure in a single step. The ortho-fluoro substituent could play a role in directing the regioselectivity of the reaction or influencing the stability of the catalytic intermediates.
The concept of using aryl fluorosulfates in multi-component reactions has been demonstrated, for instance, in the synthesis of multisubstituted arenes. scispace.com In these reactions, the aryl fluorosulfate (B1228806) acts as an electrophilic partner, reacting with a boronic acid and an alkyl halide in a palladium-catalyzed process. scispace.com Applying this precedent to this compound opens up possibilities for the rapid construction of novel compound libraries with potential applications in medicinal chemistry and materials science. The ester functionality provides a further point for diversification in the resulting products.
Table 2: Hypothetical Multi-Component Reaction with this compound
| Component 1 | Component 2 | Component 3 | Catalyst System | Potential Product Class |
| This compound | Phenylboronic acid | Phenylacetylene | Pd(dba)₂ / XPhos | Highly substituted biarylalkynes |
| This compound | Vinylboronic acid | Norbornene | Pd(OAc)₂ / P(t-Bu)₃ | Densely functionalized dihydro-naphthalenes |
| This compound | Organozinc reagent | Carbon monoxide | Pd(PPh₃)₄ | Functionalized benzophenones |
Analytical and Spectroscopic Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, providing detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³³S)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Due to the absence of readily available experimental spectra for this compound, the following chemical shifts are predicted based on the analysis of its constituent functional groups and known substituent effects on a benzene (B151609) ring.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the fluorosulfonyl and methoxycarbonyl groups, along with the fluorine atom, will deshield the aromatic protons, shifting them downfield. libretexts.org
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects. The carbonyl carbon of the ester and the carbons directly bonded to fluorine and the sulfonyl group are expected to be significantly deshielded.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment. biophysics.org Two distinct signals are expected: one for the fluorine atom attached to the aromatic ring and another for the fluorine in the fluorosulfonyl group. The chemical shift of the aromatic fluorine is influenced by the other substituents on the ring. researchgate.netalfa-chemistry.comnih.gov
³³S NMR: Sulfur-33 NMR spectroscopy is generally not a routine analytical technique for compounds like this compound. The ³³S nucleus has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which typically results in very broad signals and low sensitivity, making it difficult to obtain useful high-resolution spectra for organic sulfonyl compounds under standard conditions. nih.govresearchgate.netmdpi.comhuji.ac.ilresearchgate.net
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 8.3 | m | Aromatic Protons |
| ~3.9 | s | -OCH₃ | |
| - | - | - | |
| - | - | - | |
| ¹³C | ~164 - 168 | s | C=O (ester) |
| ~160 - 165 (d, ¹JCF) | d | C-F (aromatic) | |
| ~125 - 145 | m | Aromatic Carbons | |
| ~53 | s | -OCH₃ | |
| - | - | - | |
| - | - | - | |
| - | - | - | |
| ¹⁹F | ~-100 to -120 | m | Ar-F |
| ~+40 to +70 | s | -SO₂F |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and sulfonyl fluoride (B91410) groups. The carbonyl (C=O) stretch of the aromatic ester will be a prominent feature. spectroscopyonline.comspectroscopyonline.comorgchemboulder.com The S=O stretching vibrations of the sulfonyl fluoride group are also expected to be strong. fluorine1.ruaip.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric stretching vibrations of the sulfonyl group and the aromatic ring are expected to give rise to strong signals in the Raman spectrum. scilit.compismin.comscispace.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Ester) | 1715 - 1730 | IR (strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| S=O Asymmetric Stretch | ~1400 - 1450 | IR (strong) |
| S=O Symmetric Stretch | ~1200 - 1250 | IR (strong), Raman (strong) |
| C-O Stretch (Ester) | 1100 - 1300 | IR (strong) |
| C-F Stretch (Aromatic) | 1100 - 1250 | IR |
| S-F Stretch | ~800 - 900 | IR |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
MS and HRMS: The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the fluorosulfonyl group (-SO₂F), and cleavage of the aromatic ring. docbrown.infopharmacy180.commiamioh.educhegg.comyoutube.comnih.govwikipedia.orgresearchgate.net
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 236 | [C₈H₆F₂O₄S]⁺ | Molecular Ion [M]⁺ |
| 205 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 177 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 153 | [M - SO₂F]⁺ | Loss of fluorosulfonyl radical |
| 125 | [C₇H₄FO]⁺ | Further fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Information
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions of the substituted benzene ring. up.ac.za The presence of the fluoro, fluorosulfonyl, and methoxycarbonyl substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. nist.govuomustansiriyah.edu.iqacs.org
| Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~240 - 280 | Ethanol (B145695) or Hexane |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for separating and analyzing volatile compounds. The purity of this compound can be determined by GC, where a single peak would indicate a pure sample. The choice of stationary phase is crucial for achieving good separation. phenomenex.com For an aromatic and halogenated compound like this, a moderately polar stationary phase is often suitable. science.govresearchgate.netlibretexts.orglibretexts.org
| Parameter | Condition |
|---|---|
| Stationary Phase | 5% Phenyl Polysiloxane or Polyethylene Glycol (PEG) |
| Column Type | Capillary |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Detector Temperature | ~280 °C (FID or MS) |
| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C at 10 °C/min) |
Elemental Analysis for Compositional VerificationSpecific elemental analysis data, which would provide the experimental percentages of carbon, hydrogen, fluorine, oxygen, and sulfur to verify the compound's empirical formula, is not reported in the available scientific literature.
Due to the absence of this specific analytical data, a comprehensive article focusing solely on the requested characterization techniques for this compound cannot be generated at this time.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to model its electronic structure.
These calculations would reveal a highly polarized molecule. The fluorine atom at the C2 position and the fluorosulfonyl group (-SO₂F) at the C4 position are both powerful electron-withdrawing groups due to the high electronegativity of fluorine and oxygen. This strong negative inductive effect significantly lowers the electron density of the aromatic ring, making it electron-deficient. researchgate.net
Key findings from such calculations would include:
Atomic Charges: A natural bond orbital (NBO) or similar population analysis would likely show significant positive charges on the sulfur atom and the carbonyl carbon, and negative charges on the oxygen and fluorine atoms. The aromatic carbons bonded to the substituents would also be affected, influencing the molecule's reactivity.
Bonding Analysis: The calculations would provide detailed information on the nature of the covalent bonds. For instance, the S-F and S=O bonds within the fluorosulfonyl group are highly polarized. The interaction between the fluorine substituent and the aromatic pi-system can also be analyzed. nih.gov
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. Due to the electron-withdrawing nature of the substituents, both HOMO and LUMO energy levels are expected to be significantly lowered compared to benzene (B151609) or methyl benzoate (B1203000). The HOMO-LUMO gap is a key determinant of the molecule's kinetic stability and electronic excitation properties.
Molecular Geometry and Conformational Analysis
Computational methods are used to determine the most stable three-dimensional structure of the molecule. This process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates, yielding equilibrium bond lengths, bond angles, and dihedral angles.
For this compound, the benzene ring is expected to be nearly planar. The primary conformational flexibility arises from the rotation around two key single bonds:
The C(aryl)-C(ester) bond.
The C(aryl)-S(sulfonyl) bond.
A conformational analysis, typically performed by systematically rotating these bonds (a potential energy surface scan), would identify the lowest energy conformers. The orientation of the methyl ester and fluorosulfonyl groups relative to the benzene ring would be determined by a balance of steric hindrance and electronic interactions, such as dipole alignment. It is likely that the most stable conformer would orient the bulky -SO₂F and -COOCH₃ groups to minimize steric clash.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: Theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net The predicted shifts for this compound would be heavily influenced by the electronic environment. For example, the ¹⁹F NMR signal for the fluorine in the fluorosulfonyl group would appear at a significantly different chemical shift than the fluorine attached directly to the aromatic ring. Such calculations are crucial for assigning signals in complex experimental spectra. researchgate.netmdpi.com
Illustrative Table of Predicted ¹⁹F NMR Chemical Shifts (Note: The following data is illustrative of typical computational output and is not from a published study on this specific molecule.)
| Fluorine Atom Position | Predicted Chemical Shift (ppm, relative to CFCl₃) |
| Ring Fluorine (C2-F) | -110 to -130 |
| Sulfonyl Fluorine (S-F) | +40 to +60 |
Computational Prediction of Reactivity and Selectivity
Computational models can effectively predict how this compound will behave in chemical reactions.
Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecular surface. For this compound, the map would show negative potential (red/yellow) around the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack, such as the sulfur atom and the carbonyl carbon.
Reactivity in Aromatic Substitution: The combined electron-withdrawing effects of the fluoro and fluorosulfonyl groups deactivate the aromatic ring towards electrophilic aromatic substitution. Analysis of the charge distribution and orbital coefficients would predict that any substitution would be directed to the positions meta to the fluorosulfonyl group (C3 and C5).
Reactivity of the Fluorosulfonyl Group: The fluorosulfonyl group is a key functional handle. The sulfur atom is highly electrophilic, making it a target for nucleophiles. This is the basis for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful click chemistry reaction. Computational modeling can be used to study the reaction mechanisms and activation barriers for the substitution of the sulfonyl fluoride with various nucleophiles.
Development of Computational Models for Fluorosulfonyl Chemistry and Aromatic Fluorination
The study of this compound falls within the broader context of developing robust computational models for organofluorine and organosulfur chemistry.
Fluorosulfonyl Chemistry: Computational models are essential for understanding the unique reactivity of the -SO₂F group. Theoretical studies help in rationalizing reaction outcomes, designing new catalysts, and exploring the potential of fluorosulfonyl-containing molecules as covalent inhibitors, chemical probes, or building blocks for polymers. These models often involve calculating transition state energies to predict reaction kinetics and selectivity.
Aromatic Fluorination: The synthesis of compounds like this often involves electrophilic or nucleophilic aromatic fluorination. Theoretical models have been instrumental in elucidating the complex mechanisms of these reactions. For instance, computational studies have helped differentiate between single-electron transfer (SET) and Sₙ2 pathways in reactions involving popular fluorinating agents like Selectfluor. researchgate.net These models guide the development of new, more efficient, and selective fluorination methods.
Force Field Development: For larger-scale simulations, such as molecular dynamics, accurate force fields are required. The unique electronic nature of fluorine, particularly its high electronegativity and low polarizability, often necessitates the development of specific parameters to accurately model intermolecular interactions involving fluorinated compounds. nih.gov
Future Directions and Emerging Research Areas
Exploration of Novel Reactivity Patterns and Transformations
The distinct arrangement of functional groups in Methyl 2-fluoro-4-(fluorosulfonyl)benzoate opens the door to a variety of novel chemical transformations. The fluorosulfonyl (-SO₂F) group is a particularly attractive handle for synthetic chemists. Recognized as a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, this moiety can undergo efficient and specific reactions with a wide range of nucleophiles. acs.orgacs.org Future research will likely focus on expanding the library of molecules that can be synthesized from this precursor, reacting it with phenols, amines, and other nucleophiles to create diverse compound libraries. nih.govjk-sci.com
The ortho-fluoro substituent is expected to play a crucial role in directing new reactions. The enhanced reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is well-documented, enabling selective functionalization at the C3 position. acs.orgnih.gov This "ortho-fluorine-directed" metalation can be exploited to introduce new substituents, paving the way for the synthesis of complex, multi-functionalized aromatic systems that would be otherwise difficult to access. researchgate.netrsc.org
Furthermore, the interplay between the electron-withdrawing fluorosulfonyl group and the ortho-fluoro atom could lead to unique reactivity patterns, influencing the outcomes of nucleophilic aromatic substitution and cross-coupling reactions. nih.gov
Table 1: Potential Reaction Pathways for Investigation
| Reaction Type | Key Functional Group | Potential Outcome |
| SuFEx Click Chemistry | Fluorosulfonyl (-SO₂F) | Formation of sulfonates, sulfamides, etc. acs.orgacs.org |
| Ortho-Directed C-H Functionalization | Ortho-Fluoro (-F) | Introduction of new substituents at the C3 position. acs.orgnih.gov |
| Nucleophilic Aromatic Substitution | Aromatic Ring | Displacement of the ortho-fluoro or other groups. |
| Cross-Coupling Reactions | Aromatic Ring | Formation of C-C and C-heteroatom bonds. nih.gov |
| Ester Modification | Methyl Ester (-COOCH₃) | Hydrolysis, amidation, or transesterification. |
Integration into Automated and High-Throughput Synthesis Platforms
The robust and reliable nature of SuFEx chemistry makes this compound an ideal candidate for integration into automated and high-throughput synthesis platforms. nih.govnih.gov The concept of SuFEx-enabled high-throughput medicinal chemistry has been demonstrated as a powerful tool for rapidly generating and screening large libraries of compounds for drug discovery. jk-sci.comchemrxiv.orgacs.org By anchoring the fluorosulfonyl group to a solid support or utilizing it in miniaturized, well-plate formats, vast arrays of derivatives can be synthesized with minimal purification. jk-sci.comnih.gov This approach accelerates the hit-to-lead optimization process in drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR). jk-sci.com Automated platforms can leverage this chemistry to create diverse molecular libraries for screening against various biological targets. nih.gov
Advancements in Sustainable and Catalytic Synthesis
Future research will undoubtedly seek greener and more efficient methods for synthesizing both this compound and its derivatives. This involves the development of novel catalytic systems that minimize waste and energy consumption. Recent advancements in the synthesis of aryl sulfonyl fluorides include palladium- and bismuth-catalyzed methods that utilize readily available starting materials like aryl bromides, iodides, or boronic acids. rsc.orgacs.orgacs.org These catalytic approaches offer milder reaction conditions and broader functional group tolerance compared to traditional methods. acs.orgmdpi.com
The broader field of organofluorine chemistry is also moving towards more sustainable practices, exploring the use of greener solvents, microwave-assisted synthesis, and photocatalysis to reduce the environmental impact of manufacturing processes. researchgate.netdntb.gov.ua Applying these principles to the production of fluorosulfonyl-containing compounds will be a key area of future development. societechimiquedefrance.frrsc.org
Potential in Advanced Material Science Applications
The fluorosulfonyl group serves as a valuable precursor to sulfonic acids, which are critical components in ion-exchange membranes for applications like polymer electrolyte fuel cells. epo.orggoogle.com Consequently, this compound is a promising monomer or precursor for the synthesis of advanced functional polymers. rhhz.net By polymerizing derivatives of this compound, new materials with tailored properties such as high ion conductivity, thermal stability, and mechanical strength could be developed. epo.org
The stability and unique reactivity of the S-F bond also make it an interesting functional group for incorporation into other materials. For example, ionic liquids containing the sulfonyl fluoride moiety are being explored for applications in materials design, such as electrolytes for high-voltage lithium-metal batteries. nih.gov The ability to post-polymerizationally modify the fluorosulfonyl group via SuFEx chemistry provides a versatile method for tuning the properties of materials. rhhz.net
Table 2: Potential Material Science Applications
| Application Area | Relevant Property | Role of this compound |
| Polymer Electrolyte Fuel Cells | Ion Conductivity | Precursor to sulfonic acid-containing polymers. epo.org |
| Advanced Batteries | Electrolyte Stability | Building block for novel ionic liquids. nih.gov |
| Functional Coatings | Surface Properties | Monomer for polymers with modifiable side chains. researchgate.net |
| Separation Membranes | Selectivity | Precursor for specialized ion-exchange materials. |
Role in Enabling Fundamental Chemical Discovery
The unique properties of the fluorosulfonyl group extend beyond synthesis to the realm of fundamental chemical biology and drug discovery. Sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors, capable of forming stable covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine, and serine) in protein binding sites. nih.govrsc.orgnih.gov This makes this compound a valuable scaffold for designing chemical probes to study protein function and for developing novel covalent therapeutics. acs.orgacs.org The ability to target residues other than cysteine significantly expands the druggable proteome. nih.gov Its integration into chemical probes can help in identifying new drug targets and validating target engagement in living cells. rsc.orgnih.gov The reliable and context-dependent reactivity of the fluorosulfonyl group ensures that it remains a central tool in the ongoing quest to understand and modulate biological systems. acs.orgnih.gov
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves functionalization of a benzoate precursor. A common approach is sulfonation followed by fluorination. For example:
Sulfonation : React 4-(chlorosulfonyl)-2-fluorobenzoic acid with methanol under anhydrous conditions to introduce the sulfonyl fluoride group .
Esterification : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, followed by methanol to form the methyl ester .
Critical Parameters :
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- LC-MS/MS : Detects impurities (<0.5%) and verifies molecular weight (e.g., [M+H]+ at m/z 265.0) .
- Elemental Analysis : Matches calculated C, H, F, and S percentages to confirm stoichiometry.
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the reactivity of the fluorosulfonyl group in this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective:
Geometry Optimization : Use the 6-31G(d) basis set to model the fluorosulfonyl group’s electron-withdrawing effects .
Reactivity Analysis :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., nucleophilic substitution at -SO₂F) using solvent models (PCM for polar aprotic solvents) .
Key Insight : The meta-fluoro group enhances electrophilicity at the sulfonyl center, making it reactive toward amines or thiols in medicinal chemistry applications .
Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and -40°C .
Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirming ortho vs. para fluorosulfonyl placement) .
Case Study : Discrepancies in aromatic proton splitting were resolved via X-ray, revealing a bent molecular geometry influencing NMR coupling constants .
Q. Q5. What methodologies are recommended for studying the compound’s applications in enzyme inhibition or drug discovery?
Answer:
- Kinetic Assays :
- Molecular Docking :
- Use AutoDock Vina to predict binding modes, focusing on sulfonyl-fluoride interactions with catalytic residues .
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
